(2-Bromooxazol-4-yl)methanol
CAS No.: 1092351-92-2
Cat. No.: VC3244431
Molecular Formula: C4H4BrNO2
Molecular Weight: 177.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1092351-92-2 |
|---|---|
| Molecular Formula | C4H4BrNO2 |
| Molecular Weight | 177.98 g/mol |
| IUPAC Name | (2-bromo-1,3-oxazol-4-yl)methanol |
| Standard InChI | InChI=1S/C4H4BrNO2/c5-4-6-3(1-7)2-8-4/h2,7H,1H2 |
| Standard InChI Key | WHNKRZSMRQKJLO-UHFFFAOYSA-N |
| SMILES | C1=C(N=C(O1)Br)CO |
| Canonical SMILES | C1=C(N=C(O1)Br)CO |
Introduction
Structural Characteristics
Molecular Composition and Identifiers
(2-Bromooxazol-4-yl)methanol is a heterocyclic organic compound with a molecular formula of C₄H₄BrNO₂ and a molecular weight of 177.98 g/mol . The compound is registered under CAS number 1092351-92-2 . This molecule features a five-membered oxazole ring with a bromine atom at position 2 and a hydroxymethyl group (-CH₂OH) at position 4.
The standardized chemical identifiers for this compound include:
| Identifier Type | Value |
|---|---|
| SMILES | C1=C(N=C(O1)Br)CO |
| InChI | InChI=1S/C4H4BrNO2/c5-4-6-3(1-7)2-8-4/h2,7H,1H2 |
| InChIKey | WHNKRZSMRQKJLO-UHFFFAOYSA-N |
Structural Topology
The core structure of (2-Bromooxazol-4-yl)methanol consists of an oxazole ring, which contains one oxygen atom and one nitrogen atom in a five-membered aromatic heterocycle. The bromine atom at position 2 is adjacent to both the oxygen and nitrogen atoms of the oxazole ring, while the hydroxymethyl group at position 4 provides a reactive functional site that enhances the molecule's utility in synthetic chemistry .
Physical and Chemical Properties
Physical Characteristics
(2-Bromooxazol-4-yl)methanol is typically available at a purity of ≥95% . Though the search results don't specify its appearance, similar bromooxazole derivatives are often observed as crystalline solids or oils at room temperature.
Storage recommendations indicate the compound should be kept at -20°C, protected from light, and stored under an inert gas atmosphere to prevent degradation . This suggests sensitivity to oxidation, heat, and potentially photodegradation.
Spectroscopic Properties
Based on the predicted collision cross section data for (2-Bromooxazol-4-yl)methanol, various ionic forms demonstrate different mass-to-charge ratios (m/z) and collision cross section values (Ų), as shown in the following table :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 177.94982 | 130.9 |
| [M+Na]⁺ | 199.93176 | 133.5 |
| [M+NH₄]⁺ | 194.97636 | 135.3 |
| [M+K]⁺ | 215.90570 | 136.2 |
| [M-H]⁻ | 175.93526 | 130.9 |
| [M+Na-2H]⁻ | 197.91721 | 132.9 |
| [M]⁺ | 176.94199 | 130.0 |
| [M]⁻ | 176.94309 | 130.0 |
These values are particularly relevant for mass spectrometry analysis and can assist in compound identification and purity assessment in research settings.
Synthetic Approaches
Position-Specific Bromination Challenges
The regioselective bromination of oxazoles presents specific challenges depending on the desired position of the bromine atom. For 4-bromooxazoles, which are structurally related to our target compound, a promising approach involves LDA-mediated halogen dance reactions of 2-substituted 5-bromooxazoles .
In certain cases, temporary protection of reactive sites is necessary. For example, triisopropylsilyl (TIPS) groups have been employed to protect the C-2 position during lithiation reactions aimed at functionalization at other positions of the oxazole ring .
Applications and Utility
Pharmaceutical and Agrochemical Applications
(2-Bromooxazol-4-yl)methanol serves primarily as an intermediate in organic synthesis, with significant applications in pharmaceutical and agrochemical development . The compound's structure, featuring both a bromine atom and a hydroxymethyl group on an oxazole ring, creates a versatile scaffold for constructing more complex molecules with specific biological activities.
Synthetic Versatility
The compound offers multiple reactive sites for further functionalization:
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The bromine atom provides an excellent leaving group for cross-coupling reactions (such as Suzuki-Miyaura couplings)
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The hydroxymethyl group can undergo various transformations including oxidation, esterification, and etherification
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The oxazole ring itself can participate in a range of heterocyclic transformations
These characteristics make (2-Bromooxazol-4-yl)methanol particularly valuable in the synthesis of heterocyclic compounds, which are crucial in drug discovery due to their diverse biological activities .
Research Applications
Beyond its role in synthetic chemistry, (2-Bromooxazol-4-yl)methanol can also serve as a precursor in the preparation of ligands for catalysis or in the modification of biomolecules for research purposes . These applications highlight the compound's importance in advancing both fundamental research and applied sciences.
Research Context and Related Compounds
Bromooxazole Research Landscape
Bromooxazoles as a class have attracted significant attention in organic chemistry research. The development of regiocontrolled synthesis methods for various bromooxazole isomers (2-, 4-, and 5-bromooxazoles) has expanded the toolkit available to synthetic chemists . These advances have facilitated the exploration of bromooxazoles as building blocks in the construction of bioactive molecules.
Related Compounds
Several structurally related compounds have been investigated for their properties and applications:
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(2-(4-Bromophenyl)oxazol-4-yl)methanol (C₁₀H₈BrNO₂), which contains a 4-bromophenyl group at position 2 instead of a bromine atom
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Various alkyl- and aryl-substituted bromooxazoles, which demonstrate the versatility of the bromooxazole scaffold in organic synthesis
These related compounds provide valuable context for understanding the reactivity, properties, and potential applications of (2-Bromooxazol-4-yl)methanol.
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